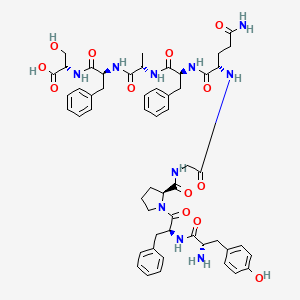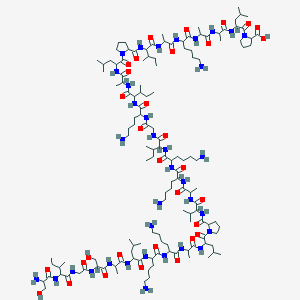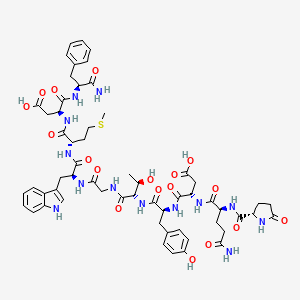
23827-91-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the Chemical Abstracts Service number 23827-91-0 is known as [Des-Arg9]-Bradykinin acetate. This compound is a derivative of bradykinin, a peptide that plays a significant role in various physiological processes, including inflammation and blood pressure regulation. [Des-Arg9]-Bradykinin acetate is a selective agonist for the bradykinin B1 receptor, which is involved in inflammatory responses .
Aplicaciones Científicas De Investigación
[Des-Arg9]-Bradykinin acetate is widely used in scientific research due to its selective agonist activity for the bradykinin B1 receptor. Its applications include:
Inflammation Studies: Used to study the role of bradykinin B1 receptors in inflammatory responses.
Pain Research: Investigates the mechanisms of pain and potential therapeutic targets.
Cardiovascular Research: Explores the effects of bradykinin on blood pressure and vascular function.
Drug Development: Serves as a model compound for developing new anti-inflammatory and analgesic drugs
Mecanismo De Acción
[Des-Arg9]-Bradykinin acetate acts as a Bradykinin B1 receptor agonist . The B2 receptor mediates the action of bradykinin (BK) and lysyl-bradykinin (Lys-BK), the first set of bioactive kinins formed in response to injury from kininogen precursors through the actions of plasma and tissue kallikreins. The B1 receptor mediates the action of [Des-Arg9]-Bradykinin (des-Arg9-BK) and Lys-des-Arg Arg9-BK, the second set of bioactive kinins formed through the actions of carboxypeptidases on BK and Lys-BK .
Direcciones Futuras
While specific future directions for research on [Des-Arg9]-Bradykinin acetate are not available in the search results, its role as a Bradykinin B1 receptor agonist suggests potential applications in studying inflammatory responses and pain mechanisms, as bradykinin receptors are known to play a role in these biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Des-Arg9]-Bradykinin acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of [Des-Arg9]-Bradykinin acetate follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is typically lyophilized to obtain a stable powder form .
Análisis De Reacciones Químicas
Types of Reactions
[Des-Arg9]-Bradykinin acetate primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation or reduction reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA) for removing the peptide from the resin
Purification: High-performance liquid chromatography (HPLC)
Major Products
The primary product of these reactions is the [Des-Arg9]-Bradykinin acetate itself, with high purity achieved through HPLC purification .
Comparación Con Compuestos Similares
Similar Compounds
Bradykinin: The parent compound, which acts on both B1 and B2 receptors.
Lys-[Des-Arg9]-Bradykinin: Another selective agonist for the bradykinin B1 receptor with similar biological activity.
Uniqueness
[Des-Arg9]-Bradykinin acetate is unique due to its high selectivity for the bradykinin B1 receptor over the B2 receptor. This selectivity makes it a valuable tool for studying the specific roles of B1 receptors in various physiological and pathological processes .
Propiedades
Número CAS |
23827-91-0 |
|---|---|
Fórmula molecular |
C₄₆H₆₅N₁₁O₁₂ |
Peso molecular |
964.07 |
Secuencia |
One Letter Code: RPPGFSPF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[[6-amino-1-[[1-[[1-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B612710.png)
![6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid](/img/structure/B612711.png)
![6-amino-2-[[2-[[1-[2-[[2-[[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B612712.png)

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid](/img/structure/B612723.png)

